![molecular formula C31H29N3 B022186 4-[(E)-[2-[[4-(Dimethylamino)phenyl]methylideneamino]fluoren-9-ylidene]methyl]-N,N-dimethylaniline CAS No. 19661-40-6](/img/structure/B22186.png)
4-[(E)-[2-[[4-(Dimethylamino)phenyl]methylideneamino]fluoren-9-ylidene]methyl]-N,N-dimethylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(E)-[2-[[4-(Dimethylamino)phenyl]methylideneamino]fluoren-9-ylidene]methyl]-N,N-dimethylaniline is a chemical compound that has been widely used in scientific research. It is a fluorescent dye that is commonly used as a labeling agent for biomolecules, such as proteins and nucleic acids.
Mecanismo De Acción
The mechanism of action of 4-[(E)-[2-[[4-(Dimethylamino)phenyl]methylideneamino]fluoren-9-ylidene]methyl]-N,N-dimethylaniline involves its ability to absorb and emit light. When the compound is excited by a light source, it absorbs energy and becomes excited. As it returns to its ground state, it emits light at a specific wavelength. This property allows it to be used as a fluorescent label and probe.
Biochemical and Physiological Effects:
4-[(E)-[2-[[4-(Dimethylamino)phenyl]methylideneamino]fluoren-9-ylidene]methyl]-N,N-dimethylaniline is not known to have any significant biochemical or physiological effects. It is generally considered to be non-toxic and non-carcinogenic.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-[(E)-[2-[[4-(Dimethylamino)phenyl]methylideneamino]fluoren-9-ylidene]methyl]-N,N-dimethylaniline in lab experiments is its high fluorescence intensity. This property allows for the detection of low concentrations of labeled biomolecules. Additionally, it has a high photostability, which allows for long-term imaging experiments. However, one limitation of using this compound is its relatively high cost compared to other labeling agents.
Direcciones Futuras
There are many future directions for the use of 4-[(E)-[2-[[4-(Dimethylamino)phenyl]methylideneamino]fluoren-9-ylidene]methyl]-N,N-dimethylaniline in scientific research. One direction is the development of new biosensors for the detection of specific analytes. Another direction is the use of this compound in the development of new imaging techniques for the detection of biomolecules in living cells. Additionally, there is potential for the use of this compound in the development of new therapeutic agents.
Métodos De Síntesis
The synthesis of 4-[(E)-[2-[[4-(Dimethylamino)phenyl]methylideneamino]fluoren-9-ylidene]methyl]-N,N-dimethylaniline involves several steps. The first step is the synthesis of 9-phenylfluorene, which is achieved by the reaction of benzaldehyde and 9-fluorenone in the presence of a strong acid catalyst. The second step involves the reaction of 9-phenylfluorene with dimethylamine to form 9-(dimethylamino)phenylfluorene. The final step is the reaction of 9-(dimethylamino)phenylfluorene with N,N-dimethylaniline and formaldehyde to form the final product.
Aplicaciones Científicas De Investigación
4-[(E)-[2-[[4-(Dimethylamino)phenyl]methylideneamino]fluoren-9-ylidene]methyl]-N,N-dimethylaniline has many scientific research applications. It is commonly used as a fluorescent label for biomolecules, such as proteins and nucleic acids. It can also be used as a fluorescent probe for the detection of reactive oxygen species and other free radicals. Additionally, it has been used in the development of biosensors for the detection of various analytes.
Propiedades
Número CAS |
19661-40-6 |
|---|---|
Nombre del producto |
4-[(E)-[2-[[4-(Dimethylamino)phenyl]methylideneamino]fluoren-9-ylidene]methyl]-N,N-dimethylaniline |
Fórmula molecular |
C31H29N3 |
Peso molecular |
443.6 g/mol |
Nombre IUPAC |
4-[(E)-[2-[[4-(dimethylamino)phenyl]methylideneamino]fluoren-9-ylidene]methyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C31H29N3/c1-33(2)25-14-9-22(10-15-25)19-30-28-8-6-5-7-27(28)29-18-13-24(20-31(29)30)32-21-23-11-16-26(17-12-23)34(3)4/h5-21H,1-4H3/b30-19+,32-21? |
Clave InChI |
MRDRCYQHHJZNJG-KVECMABRSA-N |
SMILES isomérico |
CN(C)C1=CC=C(C=C1)/C=C/2\C3=CC=CC=C3C4=C2C=C(C=C4)N=CC5=CC=C(C=C5)N(C)C |
SMILES |
CN(C)C1=CC=C(C=C1)C=C2C3=CC=CC=C3C4=C2C=C(C=C4)N=CC5=CC=C(C=C5)N(C)C |
SMILES canónico |
CN(C)C1=CC=C(C=C1)C=C2C3=CC=CC=C3C4=C2C=C(C=C4)N=CC5=CC=C(C=C5)N(C)C |
Sinónimos |
4-[[9-[(4-dimethylaminophenyl)methylidene]fluoren-2-yl]iminomethyl]-N, N-dimethyl-aniline |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




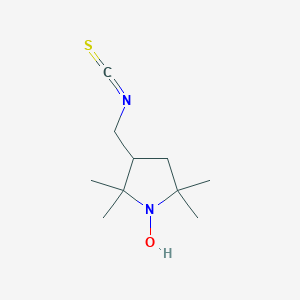
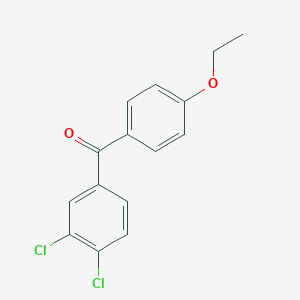

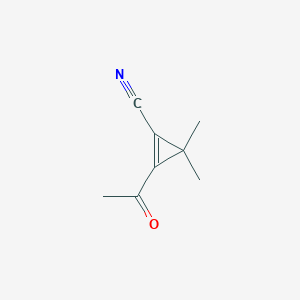
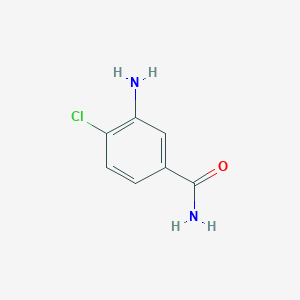




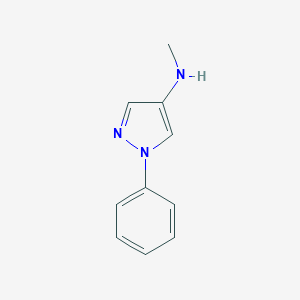


![4-Ethoxy-3-(5-methyl-4-oxo-7-propyl-1,4-dihydroimidazo[5,1-f][1,2,4]triazin-2-yl)benzene-1-sulfonyl chloride](/img/structure/B22132.png)